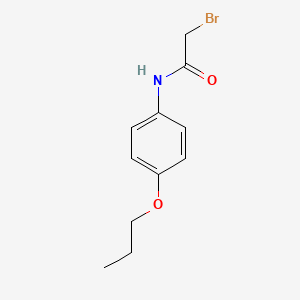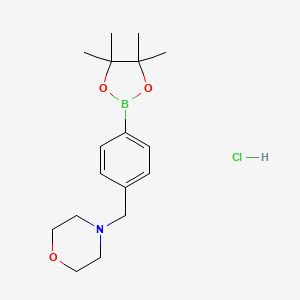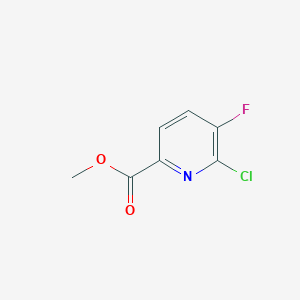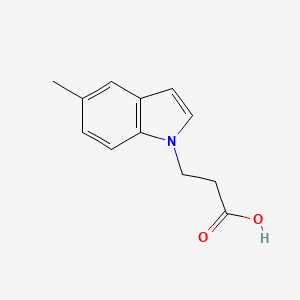
3-(5-methyl-1H-indol-1-yl)propanoic acid
説明
“3-(5-methyl-1H-indol-1-yl)propanoic acid” is a chemical compound with the molecular formula C12H13NO2 . It has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
Indole Synthesis and Classification Indole compounds, including 3-(5-methyl-1H-indol-1-yl)propanoic acid, are pivotal in organic chemistry and medicinal research due to their complex structure and biological relevance. Taber and Tirunahari (2011) provide a comprehensive review on indole synthesis, highlighting various strategies for constructing the indole nucleus. This classification aids in understanding the synthesis routes for compounds like this compound, illustrating its significance in developing new organic synthesis methods (Taber & Tirunahari, 2011).
Biomass-Derived Levulinic Acid in Drug Synthesis Levulinic acid, a key biomass-derived chemical, showcases the potential of renewable sources in drug synthesis. Zhang et al. (2021) discuss its use in creating valuable chemicals, including drug precursors and intermediates. This research underscores the broader applications of biomass-derived compounds in medicinal chemistry, potentially including the synthesis or modification of this compound for therapeutic purposes (Zhang et al., 2021).
Indole-3-Carbinol and Hepatic Protection The protective effects of indole derivatives, particularly indole-3-carbinol (I3C) and its metabolites, on the liver highlight the therapeutic potential of indoles. Wang et al. (2016) review the pleiotropic protective effects of I3C against various chronic liver injuries, suggesting that derivatives like this compound could offer similar benefits in hepatic protection (Wang et al., 2016).
Lactic Acid from Biomass and Derivative Production Gao et al. (2011) explore the production of lactic acid from biomass and its conversion into valuable chemicals. This research is pivotal for understanding the transformation of biomass into a variety of chemical compounds, potentially including this compound, thereby showcasing the versatility of biomass as a renewable resource for chemical synthesis (Gao et al., 2011).
将来の方向性
作用機序
- In particular, IPA has been investigated for its protective effects against amyloid-beta (Aβ)-mediated damage in neurons .
Target of Action
Mode of Action
Pharmacokinetics
- IPA is absorbed in the gastrointestinal tract after oral administration. It distributes widely in tissues due to its lipophilic nature. IPA undergoes hepatic metabolism, with potential conjugation to glucuronic acid. Elimination occurs primarily via urine. Its bioavailability depends on factors like absorption efficiency and metabolism .
Result of Action
- IPA’s effects are context-dependent:
- It protects neurons from Aβ-induced toxicity. By scavenging free radicals, it reduces oxidative damage. It may modulate inflammatory responses. IPA promotes cell survival pathways .
特性
IUPAC Name |
3-(5-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGRUQKMQDKPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679892 | |
| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18108-86-6 | |
| Record name | 3-(5-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)
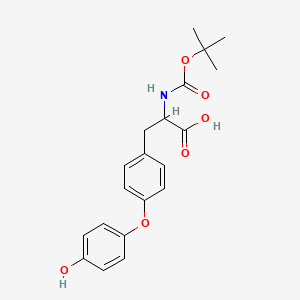


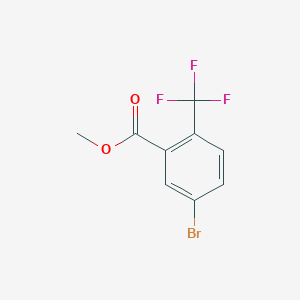
![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)
![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)
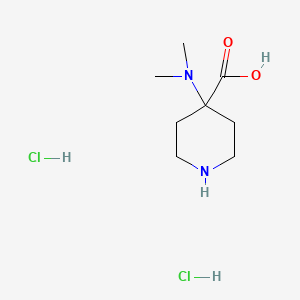
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)
